molecular formula C11H12N4O3S3 B8055098 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid

7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid

Cat. No. B8055098
M. Wt: 344.4 g/mol
InChI Key: HJSGHKMSDOLGJJ-VJSCVCEBSA-N
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Description

7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid is a useful research compound. Its molecular formula is C11H12N4O3S3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : This compound has been used to synthesize new cephalosporin analogs showing significant in vitro antibacterial activity against various bacterial strains, highlighting its potential in antibiotic development (Kidwai et al., 2001).

  • Oral Absorption of Esters : Research on acyloxymethyl esters of this compound demonstrates their superior oral absorption compared to the unesterified parent compound, suggesting their utility as orally active antibiotic prodrugs (Wheeler et al., 1977).

  • Synthesis of 7β-Amino-3-[(1-Methyl-1H-Tetrazo-5-Yl)Thiomethyl]-3-Cephem-4-Carboxylic Acid : The compound's versatility in synthesizing various cephalosporin derivatives is further illustrated by studies focusing on its reaction with different materials (Jin Ning-ren, 2008).

  • Preparation of Cephamycin Antibiotics : It serves as a key intermediate in the preparation of cephamycin antibiotics, an important class of antibiotics used against various infections (Fu De-cai, 2013).

  • Antimicrobial Activities of New Arylideneamino-1,3,4-Thiadiazole-(Thio/Dithio)-Acetamido Cephalosporanic Acids : Derivatives of this compound show moderate activities against selected microorganisms, indicating its potential for developing new antimicrobial agents (Alwan, 2012).

  • Enzymatic Synthesis of Cefazolin : This compound is also involved in the enzymatic synthesis of cefazolin, an important cephalosporin antibiotic, showcasing its role in green chemistry applications (Wang et al., 2021).

properties

IUPAC Name

(7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S3/c1-4-13-14-11(21-4)20-3-5-2-19-9-6(12)8(16)15(9)7(5)10(17)18/h6,9H,2-3,12H2,1H3,(H,17,18)/t6-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSGHKMSDOLGJJ-VJSCVCEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid

CAS RN

30246-33-4
Record name (6R-trans)-7-amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 13.6 g. (0.05 M) of 7-aminocephalosporanic acid in 100 ml. of water and 50 ml. of acetone are brought to pH 8 with sodium hydroxide while stirring. 9.8 g. (0.57 M) of 2-methyl-1,3,4-thiadiazole-5-thiol are added and the mixture is heated at 80° for 4 hours. After cooling to 5°, this is acidified to pH 3.5 with dilute hydrochloric acid and stirred for 15 minutes. The precipitated solid is filtered under suction and washed with acetone. This 3 -[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is purified by dissolving in sodium bicarbonate solution and reprecipitating with 2N hydrochloric acid; yield 12.7 g., m.p. 206°.
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Synthesis routes and methods II

Procedure details

A mixture of 13.6 g. (0.05 M) of 7-aminocephalosporanic acid in 100 ml. of water and 50 ml. of acetone are brought to pH 8 with sodium hydroxide while stirring. 9.8 g. (0.57 M) of 3-methyl-1,3,4-thiadiazole-5-thiol are added and the mixture is heated at 80° for 4 hours. After cooling to 5°, this is acidified to pH 3.5 with dilute hydrochloric acid and stirred for 15 minutes. The precipitated solid is filtered under suction and washed with acetone. This 3[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is purified by dissolving in sodium bicarbonate solution and reprecipitating with 2N hydrochloric acid; yield 12.7 g., m.p. 206°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid

Citations

For This Compound
1
Citations
P Wang, S Zhang, J Zhang, Y Zhu - Biochemical Engineering Journal, 2021 - Elsevier
Enzymatic synthesis plays a pivotal role in the sustainable production of semi-synthetic β-lactam antibiotics. However, these types of green syntheses are being developed slowly …
Number of citations: 6 www.sciencedirect.com

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